Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

描述

Systematic IUPAC Nomenclature and Structural Representation

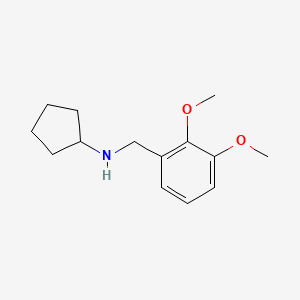

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine. This designation follows standard nomenclature conventions where the primary amine nitrogen is connected to a cyclopentyl group and a substituted benzyl group. The structural representation reveals a benzene ring bearing methoxy substituents at the 2- and 3-positions, with a methylene bridge connecting to the amine nitrogen that is further substituted with a cyclopentyl ring.

The molecular structure can be systematically described through its Simplified Molecular Input Line Entry System representation as COC1=CC=CC(=C1OC)CNC2CCCC2. This notation clearly delineates the connectivity pattern starting from the dimethoxybenzene core, proceeding through the methylene bridge to the amine nitrogen, and terminating at the cyclopentyl substituent. The International Chemical Identifier Key for this compound is PDRRFTJCMRGAFB-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Alternative systematic names found in chemical databases include cyclopentyl-(2,3-dimethoxy-benzyl)-amine and N-(2,3-dimethoxybenzyl)cyclopentanamine. These nomenclature variations reflect different approaches to naming the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines. The structural representation demonstrates the presence of two distinct ring systems: an aromatic benzene ring with electron-donating methoxy groups and a saturated cyclopentyl ring connected through a flexible amine linkage.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 356094-55-8, which serves as the primary identifier for the free base form of this compound. This registry number provides unambiguous identification within chemical databases and regulatory frameworks worldwide. Additionally, salt forms of this compound possess distinct registry numbers, such as 1609406-42-9 for the hydrobromide salt derivative.

The Molecular Design Limited number assigned to this compound is MFCD01469464, which facilitates identification within chemical supplier catalogs and inventory management systems. Various commercial databases have assigned alternative identifiers including BAS 05541916 and multiple vendor-specific codes such as Oprea1_351692 and ST061269. These diverse identifier systems reflect the compound's presence across multiple chemical supply chains and research applications.

Database cross-referencing reveals consistent identification across multiple chemical information systems, confirming the reliability of these assigned identifiers. The compound appears in various chemical catalogs with high purity specifications, typically ranging from 95% to 95+% purity levels as reported by multiple suppliers. This widespread availability and consistent identification facilitate reproducible research and commercial applications.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₄H₂₁NO₂, indicating a composition of fourteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 235.32 grams per mole, with an exact mass of 235.15723 daltons as determined through high-resolution mass spectrometry. These molecular parameters are consistent across multiple independent sources, confirming the structural assignment.

Stereochemical analysis reveals that this compound lacks defined chiral centers in its basic structure, suggesting that it exists as a single constitutional isomer without enantiomeric forms. The flexibility of the methylene bridge connecting the benzyl and amine portions allows for rotational freedom around the carbon-nitrogen bond, resulting in multiple conformational states rather than discrete stereoisomers. The cyclopentyl ring adopts envelope or half-chair conformations typical of five-membered alicyclic systems, contributing to the overall three-dimensional molecular shape.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₂ | - |

| Molecular Weight | 235.32 | grams per mole |

| Exact Mass | 235.15723 | daltons |

| Carbon Atoms | 14 | count |

| Hydrogen Atoms | 21 | count |

| Nitrogen Atoms | 1 | count |

| Oxygen Atoms | 2 | count |

The computational analysis of molecular properties indicates specific characteristics relevant to the compound's behavior in chemical and biological systems. The presence of two methoxy groups on adjacent positions of the benzene ring creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. The spatial arrangement of functional groups, particularly the positioning of methoxy substituents at the 2- and 3-positions rather than alternative arrangements such as 3,4- or 2,5-substitution patterns, contributes to distinct physicochemical properties that differentiate this compound from its constitutional isomers.

属性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 | |

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356094-55-8 | |

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination Method

A common and efficient method for preparing substituted benzylamines is reductive amination. This involves the condensation of an aldehyde (2,3-dimethoxybenzaldehyde) with a primary amine (cyclopentylamine), followed by reduction of the imine intermediate.

- Mix 2,3-dimethoxybenzaldehyde and cyclopentylamine in an appropriate solvent such as ethanol or methanol.

- Add a reducing agent like sodium borohydride or potassium borohydride gradually under stirring.

- Maintain the reaction temperature between 0°C to room temperature to control the rate.

- After completion, the reaction mixture is quenched, extracted, and purified by crystallization or chromatography.

This method yields Cyclopentyl-(2,3-dimethoxy-benzyl)-amine with good purity and yield, as the reductive amination is a straightforward one-pot synthesis.

Catalytic Alkylation and Amination

Another approach involves catalytic alkylation of benzyl derivatives followed by amination. For example, a benzyl halide or benzyl alcohol derivative bearing 2,3-dimethoxy substituents can be reacted with cyclopentylamine under catalysis.

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed, where an aryl halide reacts with cyclopentylamine in the presence of a palladium catalyst, ligand, and base.

- Reaction conditions typically involve heating at 80–110 °C under inert atmosphere for 12 hours.

- The product is isolated by extraction and purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

This method offers high selectivity and is suitable for complex substrates, though it requires expensive catalysts and careful control of reaction parameters.

Example from Patent Literature: Related Cyclopentylamine Derivatives

While direct preparation methods of this compound are scarce in patents, related cyclopentylamine derivatives such as hexahydro-2-cyclopentyl-pyrrolylamine hydrochloride have been synthesized using reduction and crystallization steps:

- A gemini surfactant is used as a dispersing agent.

- Potassium borohydride is added as a reducing agent.

- Reaction temperature is maintained at 70–80 °C for 4–5 hours.

- Post-reaction, extraction with dichloromethane and acidification with hydrochloric acid to pH 2–3 is performed.

- Final product is crystallized from absolute ethanol.

This protocol highlights the importance of controlled reduction and crystallization steps in preparing cyclopentylamine derivatives, which can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 2,3-Dimethoxybenzaldehyde + Cyclopentylamine + NaBH4/KBH4, RT | Simple, one-pot, good yield | Requires careful control of reduction to avoid over-reduction |

| Catalytic Cross-Coupling | 2,3-Dimethoxybenzyl halide + Cyclopentylamine + Pd catalyst, 80–110 °C, inert atmosphere | High selectivity, suitable for complex substrates | Expensive catalysts, longer reaction times |

| Reduction & Crystallization (Patent method for related amines) | Potassium borohydride, gemini surfactant, 70–80 °C, acidification, ethanol crystallization | Scalable, high purity product | Requires surfactant and multiple purification steps |

Analytical and Research Findings

- The presence of methoxy groups at positions 2 and 3 on the benzyl ring influences the electron density, facilitating nucleophilic attack during amination.

- Cyclopentyl substitution provides steric bulk and lipophilicity, affecting solubility and reactivity.

- Purification by crystallization or chromatography is essential to remove side products and unreacted starting materials.

- Physical properties such as molecular weight (235.32 g/mol) and molecular formula (C14H21NO2) are consistent with the expected structure.

科学研究应用

Pain Management

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine has been investigated for its role in treating conditions associated with fatty acid amide hydrolase (FAAH) activity. FAAH is an enzyme that hydrolyzes bioactive lipids such as anandamide, which has analgesic properties. Compounds that inhibit FAAH can potentially alleviate various types of pain, including:

- Acute Pain

- Chronic Pain

- Neuropathic Pain

- Inflammatory Pain

Studies indicate that compounds similar to this compound may effectively treat these conditions by modulating the endocannabinoid system .

Neurological Disorders

Research suggests that this compound may have applications in treating neurological disorders such as:

- Anxiety

- Depression

- Cognitive Disorders

The modulation of FAAH activity can lead to increased levels of endocannabinoids, potentially improving mood and cognitive function .

Other Medical Conditions

This compound may also be beneficial in managing:

- Urinary Incontinence

- Overactive Bladder

- Movement Disorders

- Glaucoma

These applications stem from its ability to influence neurotransmitter systems and provide symptomatic relief in various disorders .

Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound and its analogs has been evaluated through SAR studies. These studies help identify the optimal structural features necessary for biological activity. For instance, modifications to the cyclopentyl group have shown to enhance cytotoxicity against certain cancer cell lines .

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit antiproliferative effects against various cancer cell lines. For example, studies on related compounds have demonstrated their ability to inhibit cell growth in models of breast cancer and lymphoma . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advances in enantioselective synthesis techniques have improved the efficiency of producing chiral amines like this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study demonstrated its efficacy in reducing pain symptoms in animal models by inhibiting FAAH activity.

- Another investigation focused on its effects on mood disorders, showing promising results in preclinical trials.

Data Table: Summary of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Pain Management | Acute, Chronic, Neuropathic Pain | FAAH Inhibition |

| Neurological Disorders | Anxiety, Depression | Endocannabinoid Modulation |

| Urological Conditions | Urinary Incontinence | Neurotransmitter Modulation |

| Cancer Treatment | Various Cancer Cell Lines | CDK Inhibition |

作用机制

The mechanism of action of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and functional differences:

Structural and Functional Insights

Lipophilicity and Bioavailability

- The cyclopentyl group in the target compound offers superior lipophilicity compared to benzyl () or morpholine () substituents, favoring CNS penetration.

- Benzimidazole () and pyrazole () analogs introduce heterocyclic diversity, which can modulate target selectivity and metabolic stability.

Electronic Effects

- Methoxy groups in all analogs enhance solubility and participate in hydrogen bonding, critical for enzyme inhibition .

生物活性

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is an organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound features a cyclopentyl group attached to a benzyl moiety, which includes two methoxy groups at the 2 and 3 positions of the benzene ring. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound may influence several biological pathways:

- Inhibition of Kinase Activity : Similar compounds have shown potential as inhibitors of key kinases involved in cell cycle regulation. For instance, compounds with analogous structures have demonstrated inhibitory effects on CDK4 and CDK6 kinases, which are critical for cell proliferation .

- Modulation of Signaling Pathways : The compound may also interact with signaling pathways such as HIF-1, which plays a role in cellular responses to hypoxia .

Biological Activity Data

Several studies have reported on the biological activity of related compounds. Below is a summary of findings related to this compound:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| CDK4 Inhibition | 0.011 | |

| CDK6 Inhibition | 0.015 | |

| Tumor Cell Growth Inhibition (various lines) | 0.25 - 0.5 |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against mantle cell lymphoma cells, where it demonstrated significant growth inhibition due to its ability to interfere with the cell cycle .

- Pharmacological Applications : The compound's structural similarity to known pharmacological agents suggests potential applications in treating conditions related to aberrant kinase activity. Its design as a small-molecule inhibitor could lead to further exploration in drug development aimed at cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopentyl-(3,4-dimethoxy-benzyl)-amine | Three methoxy groups on benzene | Moderate kinase inhibition |

| Benzyl-(2,3-dimethoxy-benzyl)-amine | Lacks cyclopentyl group | Limited activity |

| Cyclohexyl-(2,3-dimethoxy-benzyl)-amine | Cyclohexane instead of cyclopentane | Reduced potency |

This table highlights how the presence of the cyclopentyl group in this compound may enhance its biological activity compared to other analogs.

常见问题

Q. Table 1. Key Analytical Parameters

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | [M+H]⁺ 248.1646 | |

| Purity | HPLC (C18) | >95% (RT = 8.2 min) | |

| Melting Point | DSC | 98–102°C |

Q. Table 2. Synthetic Optimization

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| NaBH₃CN, MeOH, 24h | 72 | 98 | Scalable to 10g batches |

| H₂, Pd/C, EtOH, 12h | 65 | 95 | Requires high-pressure reactor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。